1-(Azidomethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(Azidomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used in the trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
The trifluoromethylation process, which this compound may be involved in, is a significant biochemical pathway .
Result of Action
The compound’s involvement in the trifluoromethylation process suggests it may contribute to the synthesis of diverse fluorinated compounds .
Action Environment
The trifluoromethylation process, which this compound may be involved in, is a significant chemical reaction that could potentially be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
1-(Azidomethyl)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds. The interactions between this compound and biomolecules are primarily based on radical chemistry, where the azidomethyl group acts as a radical precursor .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce trifluoromethyl groups into biomolecules can lead to changes in protein function and stability, thereby impacting cellular activities. Additionally, the azidomethyl group can participate in click chemistry reactions, further expanding the compound’s utility in cellular studies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through radical intermediates. The azidomethyl group serves as a radical precursor, generating reactive species that can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein function. The trifluoromethyl group, being highly electronegative, can further influence the compound’s reactivity and binding affinity with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its efficacy. Its radical-based interactions with biomolecules can result in sustained effects on cellular processes, even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s trifluoromethyl group can influence metabolic flux and metabolite levels, affecting the overall metabolic balance. Enzymes involved in radical chemistry and click chemistry reactions play a crucial role in the compound’s metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The trifluoromethyl group can affect the compound’s solubility and membrane permeability, further impacting its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell. For example, its interactions with mitochondrial proteins can affect cellular respiration and energy production, while its presence in the nucleus can influence gene expression .
Preparation Methods
The synthesis of 1-(Azidomethyl)-3-(trifluoromethyl)benzene typically involves the introduction of the azidomethyl group and the trifluoromethyl group onto the benzene ring. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide under suitable conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Azidomethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azidomethyl)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Comparison with Similar Compounds
1-(Azidomethyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(Azidomethyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-(Azidomethyl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-(Azidomethyl)-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the specific positioning of the functional groups, which can influence its reactivity and applications in different fields.
Properties
IUPAC Name |
1-(azidomethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNOZELYEDJCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611950 | |
Record name | 1-(Azidomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620533-90-6 | |
Record name | 1-(Azidomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(azidomethyl)-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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